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ivermectin

Cat. No.: B11938905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the

avermectin family of 16-membered macrocyclic lactones. During its synthesis, storage, and

under stress conditions, various related substances, including degradation products and

process impurities, can arise. The identification and characterization of these impurities are

critical for ensuring the quality, safety, and efficacy of ivermectin drug products.

This technical guide focuses on the structure elucidation of a specific ivermectin impurity known

as 2,3-Dehydro-3,4-dihydro ivermectin. This compound is listed in the European

Pharmacopoeia as Ivermectin EP Impurity I. Its proper identification is crucial for release

testing and stability studies of ivermectin.

The structure of 2,3-Dehydro-3,4-dihydro ivermectin is characterized by the introduction of a

double bond between the C2 and C3 positions and the saturation of the C3-C4 bond relative to

the parent ivermectin structure. This guide will outline the methodologies and data integral to

confirming this structure.
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Identifier Value

Systematic Name
(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-

tetrahydroavermectin A1a

Common Names
2,3-Dehydro-3,4-dihydro ivermectin, Ivermectin

EP Impurity I

CAS Number 1135339-49-9

Molecular Formula C₄₈H₇₄O₁₄

Molecular Weight 875.09 g/mol

Analytical Strategy for Structure Elucidation
The definitive identification of 2,3-Dehydro-3,4-dihydro ivermectin relies on a combination of

chromatographic separation and spectroscopic analysis. A typical workflow involves the

isolation of the impurity from the bulk ivermectin drug substance, followed by detailed

characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic

resonance (NMR) spectroscopy.
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Figure 1: General workflow for the isolation and structure elucidation of ivermectin impurities.
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Detailed experimental protocols for the isolation and characterization of 2,3-Dehydro-3,4-
dihydro ivermectin are based on methodologies reported for the analysis of ivermectin and its

degradation products.

Isolation by Preparative High-Performance Liquid
Chromatography (HPLC)

Objective: To isolate a sufficient quantity of 2,3-Dehydro-3,4-dihydro ivermectin for

spectroscopic analysis.

Instrumentation: A preparative HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. The exact

composition should be optimized to achieve sufficient resolution between ivermectin and its

impurities.

Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.

Detection: UV detection at a wavelength where ivermectin and its impurities show significant

absorbance (e.g., 245 nm).

Procedure:

Dissolve a known quantity of ivermectin bulk material, potentially enriched with the

impurity through forced degradation, in the mobile phase or a suitable solvent.

Perform repeated injections onto the preparative HPLC system.

Collect the fractions corresponding to the elution time of 2,3-Dehydro-3,4-dihydro
ivermectin.

Pool the collected fractions and evaporate the solvent under reduced pressure to obtain

the isolated impurity.

High-Resolution Mass Spectrometry (HRMS)
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Objective: To determine the accurate mass and elemental composition of the impurity and to

study its fragmentation pattern.

Instrumentation: A liquid chromatography system coupled to a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for

avermectins.

Procedure:

Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion

(e.g., [M+H]⁺ or [M+Na]⁺).

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it

to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Analyze the fragmentation data to identify characteristic losses and structural fragments

that can help in elucidating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and

stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

1D NMR: ¹H NMR and ¹³C NMR to observe the chemical shifts of all proton and carbon

atoms.
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2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings

between protons and carbons, which is crucial for establishing the connectivity of the

molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Procedure:

Dissolve an adequate amount of the isolated impurity in the chosen deuterated solvent.

Acquire the suite of 1D and 2D NMR spectra.

Process and analyze the spectra to assign all proton and carbon signals and to piece

together the molecular structure.

Data Presentation
While the full experimental dataset for 2,3-Dehydro-3,4-dihydro ivermectin is not publicly

available in its entirety, this section outlines how the data would be presented for a

comprehensive analysis.

Mass Spectrometry Data
The HRMS data would confirm the elemental composition, and the MS/MS data would provide

evidence for the structural modifications compared to ivermectin.
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Parameter Expected Value/Observation

Molecular Formula C₄₈H₇₄O₁₄

Monoisotopic Mass 874.5079 g/mol

Observed [M+H]⁺ Value to be determined experimentally

Observed [M+Na]⁺ Value to be determined experimentally

Key MS/MS Fragments

Fragments corresponding to the loss of the

disaccharide moiety and specific cleavages of

the macrocyclic ring. The fragmentation pattern

would be compared to that of ivermectin to

pinpoint the location of the structural changes.

NMR Spectroscopic Data
The NMR data is the most definitive for structure elucidation. The key differences in the ¹H and

¹³C NMR spectra of 2,3-Dehydro-3,4-dihydro ivermectin compared to ivermectin would be

observed in the signals corresponding to the C2, C3, and C4 positions.

Table of Expected ¹H and ¹³C NMR Chemical Shift Changes (in CDCl₃):
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Position
Ivermectin
(Approx. δ)

2,3-Dehydro-3,4-
dihydro ivermectin
(Expected δ and
Multiplicity)

Rationale for
Change

H-2 ~3.9 ppm

Expected to be absent

or shifted significantly

due to the double

bond.

Change in

hybridization from sp³

to sp².

H-3 ~5.8 ppm

Expected to be shifted

downfield and show

coupling to H-4.

Olefinic proton in a

new electronic

environment.

H-4 ~3.3 ppm

Expected to be

shifted, with a different

multiplicity due to the

saturated C3-C4

bond.

Change from an allylic

to an aliphatic

environment.

C-2 ~67 ppm

Expected to be shifted

downfield into the

olefinic region (~120-

140 ppm).

Change in

hybridization from sp³

to sp².

C-3 ~138 ppm

Expected to be in the

olefinic region (~120-

140 ppm).

Change in

hybridization from sp³

to sp².

C-4 ~40 ppm

Expected to show a

slight upfield or

downfield shift.

Change in the

electronic

environment due to

the adjacent double

bond.

Note: The exact chemical shifts and coupling constants would need to be determined from the

experimental spectra.

Proposed Degradation Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11938905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The formation of 2,3-Dehydro-3,4-dihydro ivermectin can be rationalized through a

dehydration reaction under acidic or thermal stress conditions, leading to the formation of a

double bond.
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Figure 2: A plausible pathway for the formation of 2,3-Dehydro-3,4-dihydro ivermectin from
ivermectin.

Conclusion
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The structure elucidation of 2,3-Dehydro-3,4-dihydro ivermectin (Ivermectin EP Impurity I) is

a critical component of the analytical quality control of ivermectin. A systematic approach

combining chromatographic isolation with advanced spectroscopic techniques, particularly

high-resolution mass spectrometry and multidimensional NMR, is essential for its unambiguous

identification. While complete, publicly available datasets are scarce, the methodologies and

expected data outlined in this guide provide a robust framework for researchers and scientists

in the pharmaceutical industry to successfully characterize this and other related ivermectin

impurities.

To cite this document: BenchChem. [Structure Elucidation of 2,3-Dehydro-3,4-dihydro
ivermectin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11938905#2-3-dehydro-3-4-dihydro-ivermectin-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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